
2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline is a chemical compound known for its unique structure and properties It is an aromatic amine with a cyclopentadienyl group, which contributes to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline typically involves the reaction of aniline derivatives with cyclopentadienyl compounds under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where aniline is reacted with 2,4,5-trimethylcyclopenta-1,4-diene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1-4-dien-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1-4-dien-1-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function. The cyclopentadienyl group may also play a role in stabilizing reactive intermediates during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Another aromatic compound with similar structural features but different substituents.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: A compound with a similar cyclopentadienyl group but different functional groups.
Uniqueness
2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1-4-dien-1-yl)aniline is unique due to its specific combination of methyl groups and cyclopentadienyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
912675-98-0 |
|---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
2,4-dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline |
InChI |
InChI=1S/C16H21N/c1-9-6-12(4)16(17)14(7-9)15-11(3)8-10(2)13(15)5/h6-7H,8,17H2,1-5H3 |
InChI Key |
YESFANAQJHMIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C1)C)C2=CC(=CC(=C2N)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)

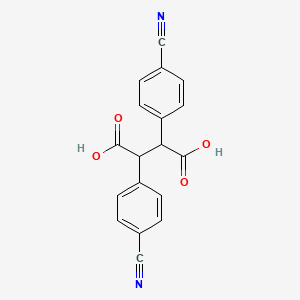
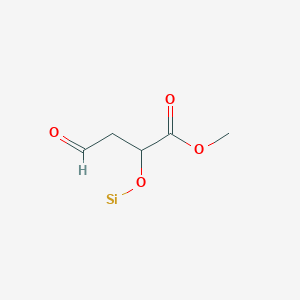
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
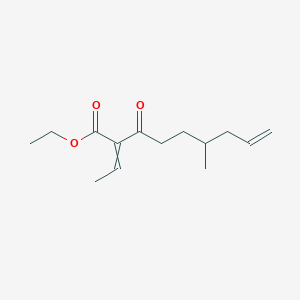
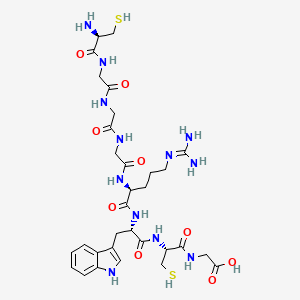
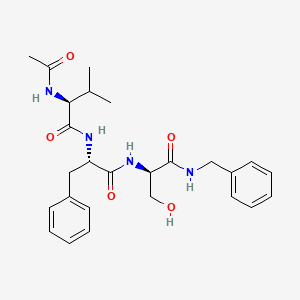
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)



![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)

